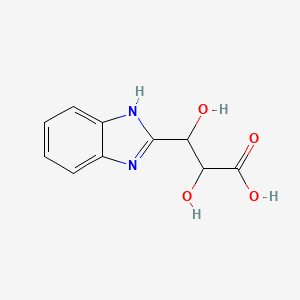

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Description

BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOWVFMEVIDAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385219 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49671-84-3 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] The functionalization of this privileged heterocycle with a chiral dihydroxypropanoic acid moiety presents a molecule of significant interest, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, with potential applications in drug development as a novel chelating agent, metabolite, or bioactive compound. Unambiguous structural confirmation is the bedrock of any chemical research and development program, ensuring that biological and chemical findings are correctly attributed. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this target molecule, integrating a suite of modern analytical techniques. We will proceed with the logical and self-validating workflow an experienced analytical scientist would employ, moving from initial confirmation of molecular formula to the definitive determination of three-dimensional atomic arrangement.

Foundational Analysis: Molecular Formula and Functional Group Identification

The first step in characterizing any new chemical entity is to confirm its elemental composition and the presence of key functional groups. This foundational data provides the necessary constraints for interpreting more complex spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We begin with HRMS, not low-resolution MS, because obtaining an exact mass is critical.[2] It allows for the calculation of a unique elemental formula, distinguishing our target from potential isomers or compounds with the same nominal mass. This precision is paramount for establishing the molecular identity beyond doubt.[3][4]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample must be fully dissolved to ensure efficient ionization.

-

Ionization: Utilize Electrospray Ionization (ESI) due to the polar nature of the molecule (carboxylic acid, hydroxyl groups, and nitrogen heterocycle). Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be run to maximize the chance of observing the molecular ion.

-

Mass Analyzer: Employ a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[3]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental formula based on the exact mass, with a mass accuracy tolerance of < 5 ppm.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Exact Mass (Calculated) | 222.0641 |

| Observed [M+H]⁺ | 223.0719 |

| Observed [M-H]⁻ | 221.0563 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups.[5][6] By identifying characteristic vibrational frequencies, we can quickly verify the presence of the hydroxyl (O-H), carboxylic acid (C=O and O-H), benzimidazole (N-H and C=N), and aromatic (C-H) moieties, confirming that the synthesis has likely produced a molecule with the expected components.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.[8]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹. The Fourier transform is applied to the resulting interferogram to generate the frequency-domain spectrum.[9]

Data Presentation: Expected FTIR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400-3200 (Broad) | O-H Stretch | Hydroxyl groups and Carboxylic Acid |

| 3100-2800 (Broad) | N-H Stretch | Benzimidazole N-H |

| ~3050 | C-H Stretch | Aromatic C-H |

| 1725-1700 | C=O Stretch | Carboxylic Acid |

| 1620-1580 | C=N/C=C Stretch | Benzimidazole ring |

| 1475-1450 | C=C Stretch | Aromatic ring |

| ~1250 | C-O Stretch | Carboxylic Acid / Secondary Alcohol |

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[10] A combination of 1D and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of protons, allowing us to piece together the molecular puzzle.

Workflow for NMR Analysis

Caption: Expected ¹H-¹H COSY correlations in the side chain.

Definitive Proof: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state. [11]It provides precise bond lengths, bond angles, and stereochemical information, serving as the ultimate validation of the structural hypothesis derived from spectroscopic methods. [12] Experimental Protocol: SC-XRD Analysis

-

Crystal Growth: High-quality single crystals are paramount. [13]Slow evaporation of a saturated solution of the compound is a common method. Solvents to be screened include ethanol, methanol, acetone, or solvent/anti-solvent pairs (e.g., ethanol/water).

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm, visually clear with no fractures) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibration. X-rays (e.g., from a Mo or Cu source) are directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated. [12][14]This process can take several hours.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, high-resolution structure.

Final Data Synthesis and Structure Confirmation

The structure of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is considered fully elucidated when a cohesive and self-validating narrative is constructed from all acquired data:

-

The elemental formula from HRMS must be consistent with the atom count from the final SC-XRD model and the integration and carbon count from NMR .

-

The functional groups identified by FTIR (hydroxyl, carboxylic acid, N-H) must be present in the NMR spectra at their characteristic chemical shifts and confirmed in the final SC-XRD structure.

-

The connectivity map derived from 2D NMR experiments must perfectly match the bond connectivity observed in the SC-XRD structure.

This multi-technique, cross-validating approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research or development activities involving this molecule.

References

-

PubChem. (2R)-2,3-Dihydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

Palacios Rodríguez, A., et al. (2023). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. IUCrData, 8(10). [Link]

-

Palacios Rodríguez, A., et al. (2023). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Acta Crystallographica Section E, 79(Pt 10), 1133–1137. [Link]

-

FooDB. (2019). Showing Compound Glyceric acid (FDB012242). The Metabolomics Innovation Centre (TMIC). [Link]

-

Wikipedia. (2023). Glyceric acid. Wikimedia Foundation. [Link]

-

ResearchGate. (n.d.). Standard FTIR spectra of dihydroxyacetone, glyceraldehyde, glyceric... [Link]

-

ResearchGate. (2018). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Wikipedia. (2023). Fourier-transform infrared spectroscopy. Wikimedia Foundation. [Link]

-

Oreate AI Blog. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

-

ResearchGate. (2022). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

-

ResearchGate. (2017). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

ResearchGate. (2006). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

Zhu, J., et al. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 449-453. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. [Link]

-

Semantic Scholar. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

Shen, H., et al. (2022). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 3(1), 101155. [Link]

-

El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7424-7428. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

-

D'Aronco, S., & Ganalytical, C. (2019). HRMS: Fundamentals and Basic Concepts. In Comprehensive Analytical Chemistry (Vol. 85, pp. 1-28). Elsevier. [Link]

-

Mamajanov, I., et al. (2022). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Molecules, 27(21), 7485. [Link]

-

Gouasmia, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]... Acta Crystallographica Section E, 76(Pt 10), 1593–1598. [Link]

-

Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 46-54. [Link]

-

ResearchGate. (2015). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 597-604. [Link]

-

Reddy, C. S., et al. (2017). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 22(12), 2115. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2020). FTIR Spectroscopy- a novel approach for identification of bioactive compounds in Momordica charantia L. [Link]

-

Chemistry LibreTexts. (2023). 4.3: Fourier-Transform Infrared Spectroscopy (FT-IR). [Link]

-

Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook. [Link]

-

de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 461-472. [Link]

-

Semantic Scholar. (n.d.). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by DensityFunctional Calculations, and Vibrational and NMR Spectral Analyses. [Link]

-

Ibragimov, B. T., et al. (2021). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E, 77(Pt 10), 1084–1089. [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

-

ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

MassBank. (2016). Benzimidazoles. [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

-

Carleton College. (2021). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chromatography Online. (2023). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. mse.washington.edu [mse.washington.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. neutrons.ornl.gov [neutrons.ornl.gov]

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-Substituted Benzimidazoles: The Case of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile structure allows for a wide range of biological activities, from antimicrobial to anticancer.[1][2][3][4] This guide focuses on a novel derivative, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a compound of significant interest due to its unique substitution. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly registered, indicating its novelty, this document provides a comprehensive framework for its synthesis, structural elucidation, and preliminary biological assessment. We will delve into the established Phillips-Ladenburg reaction for its synthesis, detail the critical analytical techniques for its characterization, and propose a workflow for evaluating its potential cytotoxic activity, thereby offering a complete roadmap for researchers venturing into the exploration of new benzimidazole-based therapeutic agents.

Introduction: The Significance of the Benzimidazole Core

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[4][5] This bicyclic system is structurally analogous to purine nucleosides, enabling these molecules to readily interact with various biopolymers and biological systems.[3] The therapeutic versatility of benzimidazole derivatives is remarkable, with established applications as antiviral, antifungal, antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][6]

The biological activity of a benzimidazole derivative is profoundly influenced by the nature of the substituent at the 2-position. The target molecule of this guide, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, introduces a hydrophilic and potentially chelating side chain (a dihydroxypropanoic acid moiety), suggesting intriguing possibilities for novel mechanisms of action, perhaps involving metabolic pathways or metal-dependent enzymes.

Notably, a related compound, 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid, has been assigned the CAS Number 99072-13-6, suggesting that the dihydroxy variant proposed here is a logical next step in scaffold exploration.[7] The precursor for the side chain, 2,3-dihydroxypropanoic acid (glyceric acid), is a known metabolite with CAS Number 473-81-4.[8][9]

Synthesis Pathway: The Phillips-Ladenburg Reaction

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[1][10][11] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating.[10][11] For our target molecule, the reactants would be o-phenylenediamine and 2,3-dihydroxypropanoic acid.

The reaction proceeds via nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the stable aromatic benzimidazole ring. Microwave-assisted methods have been shown to improve yields and dramatically reduce reaction times compared to conventional heating.[12][13][14]

Caption: Proposed workflow for the synthesis of the target compound via the Phillips-Ladenburg reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol), 2,3-dihydroxypropanoic acid (1.1 mmol), and 5 mL of 4M hydrochloric acid or ethanol.[13][14][15]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150°C for 15-30 minutes.[12] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated sodium bicarbonate solution until pH 7-8 is reached. The crude product may precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by either recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[15]

Structural Elucidation and Purity Assessment

Confirming the chemical identity and purity of a newly synthesized compound is a critical, self-validating step in drug development. A combination of spectroscopic and chromatographic techniques is required.[16][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules.[16][19] A reversed-phase method is typically employed for benzimidazole derivatives.[20]

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small aromatic molecules.[19] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for eluting compounds. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities.[20] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 280 nm | Benzimidazoles have strong UV absorbance in this range. |

| Purity Criterion | >95% peak area | Standard requirement for compounds intended for biological screening. |

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a 50:50 acetonitrile/water mixture.[21] Dilute to a working concentration of 0.1 mg/mL.[21]

-

Injection: Inject 10 µL of the sample solution into the HPLC system.

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[5][22][23][24]

-

¹H NMR: Key expected signals include:

-

A broad singlet in the downfield region (12.0-13.0 ppm) corresponding to the N-H proton of the imidazole ring.[23]

-

Signals in the aromatic region (7.0-8.0 ppm) for the four protons on the benzene ring.[23]

-

Signals in the aliphatic region corresponding to the protons on the dihydroxypropanoic acid side chain.

-

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons of the benzimidazole core and the carbons of the side chain, including the carboxylic acid carbon.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which confirms its elemental composition.[22] For C₁₀H₁₀N₂O₄, the expected exact mass would be calculated and compared against the experimental value.

| Technique | Expected Data for C₁₀H₁₀N₂O₄ |

| HRMS (ESI+) | Expected [M+H]⁺: 223.0713 Da |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, N-H), 7.2-7.8 (m, 4H, Ar-H), 4.0-4.5 (m, 3H, CH-OH, CH₂-OH), ~5.0 (br s, 2H, OH), ~12.0 (br s, 1H, COOH) |

| FTIR (cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~1700 (C=O), ~1620 (C=N), ~1450 (C=C) |

Biological Evaluation: Cytotoxicity Screening

Given the broad anticancer activity reported for many benzimidazole derivatives, a primary investigation into the cytotoxic potential of a novel analogue is a logical starting point.[1][2] Cell viability assays are used to measure the number of living, metabolically active cells after exposure to a test compound.[25][26] The MTT assay is a common, colorimetric method for this purpose.[27]

The principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[25] The amount of formazan produced is proportional to the number of viable cells.[28]

Caption: A standard workflow for assessing compound cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple precipitate is visible.[27]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the synthesis, purification, characterization, and preliminary biological evaluation of the novel compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By following these self-validating protocols, researchers can confidently produce and characterize this and other related benzimidazole derivatives. The initial cytotoxicity data will serve as a crucial decision point, guiding future studies. Positive results would warrant expansion into broader cancer cell line panels, mechanism-of-action studies, and exploration of other potential therapeutic areas such as antimicrobial or antiviral applications, for which the benzimidazole scaffold is renowned.[3][6]

References

-

Dubey, R., & Moorthy, N. S. H. N. (2007). A rapid and efficient microwave-assisted synthesis of 2-substituted benzimidazoles. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]

-

Ferreira, M. L., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(2), 180. [Link]

-

Kumar, R., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 636-641. [Link]

-

Li, S., et al. (2018). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). Molecules, 23(9), 2289. [Link]

-

Sharma, P., et al. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate. [Link]

-

Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

-

Sonochemistry in the Synthesis of N- and O-Azoles. (2023). ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

-

Kamal, A., et al. (2015). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini-Reviews in Medicinal Chemistry, 15(1), 59-75. [Link]

- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.

-

Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4). [Link]

-

Sharifi, A., et al. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. [Link]

-

Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

-

ChemSrc. (2025). 2,3-dihydroxypropanoic acid | CAS#:6000-40-4. [Link]

-

Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

-

Sharma, D., et al. (2014). Biological activities of benzimidazole derivatives: A review. International Journal of ChemTech Research, 6(5), 2972-2983. [Link]

-

Adams, E., et al. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

-

Pop, R., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 27(3), 963. [Link]

-

Claramunt, R. M., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 1103-1114. [Link]

-

Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

-

Fakhraei, N., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 823. [Link]

-

CAS Common Chemistry. (n.d.). Glyceric acid. [Link]

-

Kumar, S., et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds, 42(5), 2235-2244. [Link]

-

Jelsch, C., et al. (2020). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1739. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid Supplier in Mumbai, 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 8. 2,3-dihydroxypropanoic acid | CAS#:6000-40-4 | Chemsrc [chemsrc.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. colab.ws [colab.ws]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Benzimidazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. jddtonline.info [jddtonline.info]

- 18. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 低分子HPLC [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 25. dojindo.com [dojindo.com]

- 26. Cell Viability Guide | How to Measure Cell Viability [promega.kr]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Cell viability assays | Abcam [abcam.com]

Spectral Characterization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral data for the bioactive compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. In the absence of direct experimental spectra for this specific molecule, this document synthesizes predicted spectral characteristics based on the well-established spectroscopic behaviors of its constituent moieties: the benzimidazole core and the 2,3-dihydroxypropanoic acid side chain. By leveraging data from closely related analogs, this guide offers a robust predictive analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, infrared (IR), and UV-Visible (UV-Vis) data. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of novel benzimidazole-based therapeutic agents.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Their ability to mimic nucleotide structures allows for interaction with various biological macromolecules, leading to a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[2] The compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a promising, yet under-characterized, molecule that combines the proven bioactivity of the benzimidazole nucleus with the functional versatility of a dihydroxycarboxylic acid side chain.

Accurate structural elucidation through spectral analysis is a critical step in the drug discovery and development pipeline. This guide provides an in-depth, predictive analysis of the key spectral features of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, offering a valuable reference for its future synthesis and characterization.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectral data for the title compound, the following sections detail the predicted spectroscopic signatures. These predictions are derived from the analysis of spectral data for structurally related compounds, including various benzimidazole derivatives and 2,3-dihydroxypropanoic acid (glyceric acid).[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid are presented below, with assignments based on the analysis of related structures.[6][7][8]

2.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring and the aliphatic protons of the dihydroxypropanoic acid side chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4/H-7 | 7.50 - 7.70 | m | Aromatic protons on the benzene ring of the benzimidazole moiety. |

| H-5/H-6 | 7.20 - 7.40 | m | Aromatic protons on the benzene ring of the benzimidazole moiety. |

| H-2' | 4.50 - 4.70 | d | Methine proton adjacent to a hydroxyl and the carboxylic acid group. |

| H-3'a / H-3'b | 3.80 - 4.20 | m | Diastereotopic methylene protons adjacent to a hydroxyl group and the chiral center at C-2'. |

| NH (imidazole) | 12.0 - 13.0 | br s | Broad singlet for the imidazole N-H proton, exchangeable with D₂O. |

| OH (hydroxyls) | 4.0 - 6.0 | br s | Broad singlets for the hydroxyl protons, exchangeable with D₂O. |

| COOH | 10.0 - 12.0 | br s | Broad singlet for the carboxylic acid proton, exchangeable with D₂O. |

2.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | 170 - 175 | Carbonyl carbon of the carboxylic acid. |

| C-2 (Benzimidazole) | 150 - 155 | Carbon of the imidazole ring attached to the side chain. |

| C-3a/C-7a (Benzimidazole) | 135 - 145 | Bridgehead carbons of the benzimidazole ring. |

| C-4/C-7 (Benzimidazole) | 120 - 125 | Aromatic carbons of the benzene ring. |

| C-5/C-6 (Benzimidazole) | 110 - 120 | Aromatic carbons of the benzene ring. |

| C-2' (Side Chain) | 70 - 75 | Methine carbon bearing a hydroxyl group. |

| C-3' (Side Chain) | 65 - 70 | Methylene carbon bearing a hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (Molecular Formula: C₁₀H₁₀N₂O₄), the expected molecular weight is approximately 222.19 g/mol .

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 223.07.

-

Negative Mode: Expect to observe the deprotonated molecular ion [M-H]⁻ at m/z 221.06.

-

-

Key Fragmentation Pathways: Fragmentation is likely to occur through the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands are listed below, based on characteristic frequencies of benzimidazoles and carboxylic acids.[9][10][11]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| N-H Stretch (Imidazole) | 3100 - 3500 | Medium, Broad | Overlaps with O-H stretching region. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching of the side chain. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch of the carboxylic acid group. |

| C=N and C=C Stretch (Aromatic) | 1450 - 1650 | Medium-Strong | Aromatic ring stretching vibrations of the benzimidazole moiety. |

| C-O Stretch (Hydroxyls) | 1050 - 1250 | Strong | C-O stretching of the primary and secondary hydroxyl groups. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic system. The benzimidazole core is expected to exhibit characteristic absorption maxima.

-

Predicted λ_max:

-

~245 nm

-

~275 nm

-

~282 nm

-

These absorptions are attributed to π → π* transitions within the conjugated benzimidazole system. The exact positions and intensities of these bands will be influenced by the solvent polarity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectral characterization of benzimidazole derivatives like 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for benzimidazole derivatives to observe the exchangeable NH proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm exchangeable protons (NH, OH, COOH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Analysis:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas (N₂) flow of 1-2 L/min, and a source temperature of 100-150 °C.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

For accurate mass determination and elemental composition confirmation, perform HRMS analysis using a TOF (Time-of-Flight) or Orbitrap mass analyzer.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Visualizations

Molecular Structure

Caption: Molecular structure of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By systematically dissecting the expected NMR, MS, IR, and UV-Vis spectra based on the known properties of its constituent functional groups, this document serves as a crucial reference for researchers. The provided experimental protocols offer a standardized approach for the characterization of this and related benzimidazole derivatives. The insights and data presented herein are intended to accelerate the research and development of new bioactive molecules within this important chemical class.

References

-

PubChem. (2R)-2,3-Dihydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (PDF) 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Retrieved from [Link]

-

PubMed Central. 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

-

ResearchGate. 1H and 13C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ACS Publications. The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. Retrieved from [Link]

-

Springer Nature. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]

-

RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Retrieved from [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

JOCPR. Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Retrieved from [Link]

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Retrieved from [Link]

-

ResearchGate. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

-

ResearchGate. FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

-

RSC Publishing. The infrared spectra of some simple benzimidazoles. Retrieved from [Link]

-

National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

-

FooDB. Showing Compound L-Glyceric acid (FDB023907). Retrieved from [Link]

-

ACS Omega. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. Retrieved from [Link]

-

PubChem. Glyceric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Glyceric acid. Retrieved from [Link]

-

PubMed Central. 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (2R)-2,3-Dihydroxypropanoic acid | C3H6O4 | CID 439194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mzCloud – 2R 2 3 Dihydroxypropanoic acid [mzcloud.org]

- 5. Glyceric acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

1H NMR spectrum of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

An In-depth Technical Guide for the Structural Elucidation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid using ¹H NMR Spectroscopy

Executive Summary

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a complex heterocyclic compound featuring multiple functionalities critical to its potential biological activity, including a benzimidazole core, a carboxylic acid, and two chiral hydroxylated centers. Unambiguous structural confirmation is a prerequisite for its advancement in any research or drug development pipeline. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular framework. This guide provides a comprehensive, field-proven framework for acquiring and interpreting the ¹H NMR spectrum of this target molecule. We will delve into the theoretical prediction of the spectrum, establish a self-validating experimental protocol, and outline a systematic approach to spectral interpretation, thereby furnishing researchers with the necessary tools for confident structural characterization.

Structural and Chemical Overview of the Analyte

To effectively interpret an NMR spectrum, a foundational understanding of the molecule's structure is essential. The target compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, possesses several distinct chemical environments that will give rise to a characteristic ¹H NMR signature. The presence of two adjacent chiral centers (at C2 and C3) renders the protons on the propanoic acid backbone diastereotopic, a key feature we expect to observe.

For clarity throughout this guide, the protons have been systematically labeled in the diagram below.

Caption: Molecular structure with proton labeling.

Theoretical ¹H NMR Spectral Prediction

A predictive analysis based on established principles of chemical shifts and coupling constants provides a roadmap for interpreting the experimental spectrum.[1] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for this class of compounds and allows for the observation of exchangeable (labile) protons from the NH, OH, and COOH groups.[2]

2.1. Benzimidazole Aromatic System (Hd, He) and Imidazole Proton (HN)

-

Aromatic Protons (Hd, He): The benzene ring of the benzimidazole moiety typically presents as a complex, pseudo-symmetrical multiplet system. Protons Hd (ortho to the fused imidazole ring) and He (meta) will likely appear in the aromatic region, generally between δ 7.2 and 7.8 ppm.[3] Due to the symmetry of the benzimidazole ring system, we expect to see two distinct signals, each integrating to 2H, appearing as multiplets that resemble an AA'BB' system.

-

Imidazole NH Proton (HN): The N-H proton of the imidazole ring is characteristically deshielded. In DMSO-d₆, it is expected to appear as a broad singlet in the far downfield region, typically between δ 12.0 and 13.6 ppm, due to factors including aromaticity and strong hydrogen bonding with the solvent.[2]

2.2. Dihydroxypropanoic Acid Backbone (Hb, Hc)

-

Methine Protons (Hb, Hc): These two protons are attached to chiral carbons (C2 and C3) and are adjacent to each other. Therefore, they will exhibit vicinal coupling, splitting each other's signals. We expect them to appear as doublets.

-

Hc (proton at C3): This proton is adjacent to both the benzimidazole ring and the C2-OH group. The electron-withdrawing nature of the benzimidazole ring will deshield Hc, placing its signal further downfield compared to Hb. A predicted range would be δ 4.5 - 5.5 ppm.

-

Hb (proton at C2): This proton is adjacent to the carboxylic acid and the C3-OH group. Its chemical shift is anticipated to be in the δ 4.0 - 4.5 ppm range.[4]

-

-

Coupling Constant (³Jbc): The magnitude of the coupling constant between Hb and Hc (³Jbc) provides valuable information about the dihedral angle between these two protons, which relates to the molecule's preferred conformation in solution. Typical values for vicinal coupling in such systems range from 3 to 8 Hz.[5]

2.3. Labile Protons (COOH, C2-OH, C3-OH)

-

Carboxylic Acid Proton (COOH): This is the most acidic proton and will be highly deshielded, appearing as a very broad singlet, often in the δ 10.0 - 13.0 ppm region.[6][7] Its broadness is due to rapid chemical exchange.

-

Hydroxyl Protons (C2-OH, C3-OH): The two hydroxyl protons are also labile and will appear as broad signals, typically in the range of δ 3.0 - 6.0 ppm. Their exact chemical shift is highly dependent on concentration, temperature, and residual water content in the solvent.

2.4. Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for the target molecule in DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| HN | 12.0 - 13.6 | Broad Singlet (br s) | 1H | - |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | - |

| Hd, He | 7.2 - 7.8 | Multiplet (m) | 4H | - |

| C3-OH | 3.0 - 6.0 | Broad Singlet (br s) | 1H | - |

| C2-OH | 3.0 - 6.0 | Broad Singlet (br s) | 1H | - |

| Hc | 4.5 - 5.5 | Doublet (d) | 1H | ³Jbc = 3-8 |

| Hb | 4.0 - 4.5 | Doublet (d) | 1H | ³Jbc = 3-8 |

A Validated Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous and well-justified protocol is paramount for obtaining a high-quality, interpretable spectrum.

3.1. Rationale for Experimental Choices

-

Solvent: As justified previously, DMSO-d₆ is the solvent of choice. It effectively solubilizes the polar analyte and its high boiling point ensures sample stability. Most importantly, it slows down the exchange rate of N-H and O-H protons compared to protic solvents like D₂O or CD₃OD, allowing them to be observed.[2]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). Its single, sharp resonance at a high-field position rarely interferes with analyte signals.

3.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the dried, purified 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS to the vial.

-

Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. A clear, homogenous solution should be obtained.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

Caption: Experimental workflow for NMR analysis.

3.3. Instrumentation and Data Acquisition A modern high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

| Parameter | Recommended Setting | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Improves signal separation and sensitivity. |

| Pulse Program | Standard 1D Proton (e.g., 'zg30') | A standard 30° pulse angle reduces experiment time without significant sensitivity loss for routine acquisition. |

| Acquisition Time (AQ) | ~ 4 seconds | Ensures high resolution in the resulting spectrum. |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate signal integration. |

| Number of Scans (NS) | 16 - 64 | Sufficient to achieve an excellent signal-to-noise ratio for a ~10 mg sample. |

| Spectral Width (SW) | ~ 20 ppm | Covers the full range of expected chemical shifts, from TMS to the acidic protons. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

3.4. Protocol Validation: D₂O Exchange The assignment of the labile NH, OH, and COOH protons can be unequivocally confirmed through a simple D₂O exchange experiment.[6]

-

Acquire the standard ¹H NMR spectrum as described above.

-

Remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Gently shake the tube to mix and allow it to stand for 5 minutes.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Result: The signals corresponding to HN, COOH, C2-OH, and C3-OH will significantly diminish or disappear completely, as the protons in these positions exchange with deuterium from the D₂O. This provides definitive proof of their assignment.

Spectrum Interpretation and Structural Confirmation

A systematic analysis of the processed spectrum is required to assign every signal and confirm the molecular structure.

-

Reference the Spectrum: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Identify Labile Protons: Locate the broad signals in the downfield region (δ > 10 ppm) and mid-field region. Confirm their identity by comparing the spectrum before and after the D₂O exchange.

-

Analyze the Aromatic Region: Examine the multiplets between δ 7.2 and 7.8 ppm. The total integration of this region should correspond to 4H.

-

Assign the Aliphatic Backbone:

-

Identify the two doublets in the δ 4.0 - 5.5 ppm region.

-

The doublet further downfield is assigned to Hc, and the one further upfield is assigned to Hb.

-

Confirm that their integrations are both 1H.

-

Measure the coupling constant (J) for both doublets. The J-value must be identical for both signals, as they are mutually coupled. This serves as an internal validation of the assignment.

-

-

Check for Impurities: Account for any minor peaks, which may include residual protio-solvent (DMSO-d₅ at ~δ 2.50 ppm) or water (H₂O/HOD at ~δ 3.33 ppm in DMSO-d₆).

For complex cases or to provide an even higher level of confidence, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed. A COSY experiment would show a cross-peak between the signals for Hb and Hc, providing definitive evidence of their connectivity.

Conclusion

The ¹H NMR spectrum of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is rich with structural information. A thorough analysis, guided by the predictive framework and acquired via the robust protocol detailed in this guide, allows for the unambiguous confirmation of its complex structure. Key diagnostic features include the far downfield broad singlets of the NH and COOH protons, the characteristic aromatic pattern of the benzimidazole ring, and the pair of coupled doublets corresponding to the diastereotopic methine protons of the dihydroxypropanoic acid chain. The use of D₂O exchange as a validation step ensures the trustworthiness of the assignments, providing researchers and drug development professionals with a high degree of confidence in their analytical results.

References

-

Doc Brown's Chemistry. (n.d.). Proton NMR of Carboxylic Acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Hydroxypropionic acid (HMDB0000700). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions Paper. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Glyceric acid (FDB012242). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (2R)-2,3-Dihydroxypropanoic acid | C3H6O4 | CID 439194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rubingroup.org [rubingroup.org]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mass Spectrometry of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Introduction

In the landscape of contemporary drug discovery and metabolomics, the precise structural elucidation of novel chemical entities is paramount. 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a molecule of significant interest, combining the biologically active benzimidazole core with a hydrophilic dihydroxypropanoic acid side chain. The benzimidazole moiety is a well-established pharmacophore found in a range of therapeutic agents, while the polyhydroxy carboxylic acid function suggests potential roles in metabolic pathways or as a linker in bioconjugation. Understanding the mass spectrometric behavior of this compound is crucial for its identification in complex biological matrices, for metabolic stability studies, and for quality control in synthetic processes.

This technical guide provides a comprehensive overview of the anticipated mass spectrometric analysis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. We will delve into the rationale behind the selection of analytical techniques, predict the ionization and fragmentation patterns based on fundamental chemical principles and established fragmentation of related structures, and present a systematic workflow for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to approach the mass spectrometric analysis of this and structurally similar molecules.

Molecular Characteristics

Before delving into the mass spectrometric analysis, it is essential to establish the fundamental properties of the target molecule.

-

Chemical Structure:

-

The molecule consists of a benzimidazole ring substituted at the 2-position with a 2,3-dihydroxypropanoic acid side chain.

-

-

Molecular Formula: C₁₀H₁₀N₂O₄

-

Monoisotopic Mass: 222.0641 Da

-

Average Molecular Weight: 222.198 g/mol

The presence of both an acidic carboxylic group and basic nitrogen atoms in the benzimidazole ring makes this an amphoteric molecule, susceptible to ionization in both positive and negative modes of electrospray ionization (ESI).

Experimental Design: A Rationale-Driven Approach

The selection of an appropriate mass spectrometry workflow is dictated by the physicochemical properties of the analyte. For a polar, non-volatile molecule like 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a soft ionization technique is required to preserve the molecular integrity during the gas-phase transition.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 1 mg of the analyte in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

-

For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. To facilitate ionization, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended to obtain accurate mass measurements of precursor and product ions, enabling confident elemental composition determination.

-

-

Ionization:

-

Technique: Electrospray Ionization (ESI).[1] This "soft" ionization method is ideal for polar molecules, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[1]

-

Polarity: Both positive and negative ion modes will be employed to gain complementary structural information. The benzimidazole nitrogens are sites for protonation ([M+H]⁺), while the carboxylic acid is readily deprotonated ([M-H]⁻).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Activation Method: Collision-Induced Dissociation (CID).[2] This technique involves accelerating the selected precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), leading to characteristic fragmentation based on the molecule's bond energies.[2]

-

Analysis: The resulting product ions are mass-analyzed to construct a fragmentation spectrum, which serves as a structural fingerprint of the molecule.

-

Workflow for Structural Elucidation

Caption: Proposed fragmentation of [M+H]⁺.

Mechanistic Interpretation:

-

Initial Dehydration: The protonated molecule at m/z 223.0713 is expected to readily lose a molecule of water (18.0106 Da) from the dihydroxypropanoic acid side chain, yielding a prominent fragment at m/z 205.0608. This is a common fragmentation pathway for alcohols.

-

Subsequent Loss of Carbon Monoxide: Following dehydration, the resulting ion can lose carbon monoxide (27.9949 Da), a characteristic fragmentation of α-hydroxy acids, to produce an ion at m/z 177.0658.

-

Further Dehydration: A second loss of water from the remaining hydroxyl group can occur, leading to a fragment at m/z 159.0553.

-

Cleavage of the Side Chain: A significant fragmentation pathway is the cleavage of the C-C bond between the benzimidazole ring and the side chain. This would result in the formation of a protonated 2-methylbenzimidazole ion at m/z 146.0498.

-

Formation of the Benzimidazole Core: The ion at m/z 159.0553 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27.0109 Da), a hallmark of benzimidazole ring fragmentation, to yield an ion at m/z 132.0444. Similarly, the ion at m/z 146.0498 can lose a methylene group to form the core benzimidazole ion.

Negative Ion ESI-MS/MS: Fragmentation of the Deprotonated Molecule [M-H]⁻

In negative ion mode, deprotonation will occur at the carboxylic acid group, forming the precursor ion [C₁₀H₉N₂O₄]⁻ with an expected m/z of 221.0568. The fragmentation of this carboxylate anion is anticipated to be distinct from the positive ion mode.

Caption: Proposed fragmentation of [M-H]⁻.

Mechanistic Interpretation:

-

Decarboxylation: The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂, 43.9898 Da). [3]This is expected to be a dominant fragmentation pathway, leading to a major product ion at m/z 177.0666.

-

Loss of Water: The ion at m/z 177.0666 can subsequently lose a molecule of water (18.0106 Da) from the hydroxylated side chain, resulting in an ion at m/z 159.0561.

-

Loss of Carbon Monoxide: Further fragmentation of the m/z 159.0561 ion can occur through the loss of carbon monoxide (27.9949 Da), yielding a fragment at m/z 131.0505.

-

Formation of the Benzimidazolide Anion: Cleavage of the side chain can lead to the formation of the stable benzimidazolide anion at m/z 117.0345.

Summary of Predicted Key Ions

| Ion Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| Precursor Ion | [M+H]⁺: 223.0713 | [M-H]⁻: 221.0568 |

| Loss of H₂O | 205.0608 | 203.0462 |

| Loss of CO₂ | - | 177.0666 |

| Loss of H₂O + CO | 177.0658 | - |

| Loss of 2H₂O + CO | 159.0553 | - |

| Loss of CO₂ + H₂O | - | 159.0561 |

| Benzimidazole Core Ion | 132.0553 | 117.0345 (anion) |

| Protonated 2-methylbenzimidazole | 146.0498 | - |

Conclusion

The mass spectrometric analysis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a molecule with dual chemical personalities, requires a methodical approach leveraging high-resolution instrumentation and complementary ionization modes. The predicted fragmentation pathways, rooted in the established behavior of benzimidazoles and polyhydroxy carboxylic acids, provide a robust framework for its structural confirmation. In positive ion mode, fragmentation is anticipated to be driven by losses from the hydroxylated side chain, while negative ion mode will likely be dominated by decarboxylation. By employing the detailed experimental protocol and interpretive strategy outlined in this guide, researchers and drug development professionals can confidently identify and characterize this and structurally related compounds, thereby accelerating their research and development endeavors.

References

-

El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Available at: [Link]

-

Shawish, H., et al. (2012). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 79-91. Available at: [Link]

-

Palacios Rodríguez, A., et al. (2023). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. IUCrData, 8(1), x230256. Available at: [Link]

-

Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

FooDB. (2019). Showing Compound Glyceric acid (FDB012242). Retrieved January 25, 2026, from [Link]

-

MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved January 25, 2026, from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved January 25, 2026, from [Link]

-

Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Target Engagement. Retrieved January 25, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 752, Glyceric acid. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 25, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved January 25, 2026, from [Link]

-

YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of natural and synthetic compounds. Retrieved January 25, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Glyceric acid. Retrieved January 25, 2026, from [Link]

-

JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved January 25, 2026, from [Link]

Sources

A Senior Application Scientist's Perspective on a Novel Benzimidazole Derivative

An In-Depth Technical Guide on the Prospective Biological Activities of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a prospective technical guide based on the established biological activities of the benzimidazole scaffold and related dihydroxypropanoic acid moieties. Direct experimental data for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is not yet widely available in published literature. The purpose of this guide is to provide a scientifically-grounded framework for initiating research and development of this novel compound.

Introduction: Deconstructing a Molecule of Interest

The compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid presents a compelling subject for investigation in medicinal chemistry. Its structure is a hybrid of two key molecular entities: the benzimidazole ring system and a dihydroxypropanoic acid side chain. The benzimidazole nucleus is a well-established "privileged structure" in pharmacology, known for its ability to interact with a wide array of biological targets.[1] This is largely due to its structural similarity to endogenous purines, allowing it to function as an antagonist in various biochemical pathways.[1][] The dihydroxypropanoic acid moiety, a derivative of glyceric acid, introduces chirality and hydrophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will explore the potential biological activities of this hybrid molecule by first examining the well-documented properties of its constituent parts. We will then propose a strategic approach to systematically investigate its potential as a therapeutic agent, focusing on the most probable areas of high biological activity: antimicrobial, anticancer, and anti-inflammatory effects.

The Benzimidazole Core: A Foundation of Diverse Bioactivity

The benzimidazole scaffold is a cornerstone of many clinically significant drugs.[3] Its versatile biological profile stems from the ability of its derivatives to engage with a multitude of enzymatic and receptor systems.

Anticancer Potential

Benzimidazole derivatives have demonstrated significant promise in oncology through diverse mechanisms of action.[4][5] Their ability to inhibit cancer cell proliferation is often attributed to their interaction with key proteins involved in cell division and DNA replication.[5]

-

Topoisomerase Inhibition: Certain benzimidazole-based compounds act as inhibitors of topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription.[4][6] By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Some benzimidazole derivatives, such as Rucaparib and Veliparib, are potent PARP inhibitors, leading to synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA mutations.[4]

-

Kinase Inhibition: Many benzimidazole derivatives have been designed to target specific protein kinases that are overactive in various cancers, interfering with signaling pathways that control cell growth and proliferation.[5][7]

Antimicrobial Efficacy

The benzimidazole ring is a key feature in a number of antimicrobial agents.[8] Their mechanism of action can vary depending on the target organism.

-

Antibacterial Action: Benzimidazoles have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[1] While the exact mechanisms can differ, some derivatives are known to interfere with essential metabolic pathways.

-

Antifungal Action: A significant mode of antifungal activity for some benzimidazoles is the inhibition of ergosterol biosynthesis.[8] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

Anti-inflammatory Properties

Several benzimidazole derivatives have been investigated for their anti-inflammatory effects.[9][10] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[1] Some derivatives have shown selective inhibition of COX-2, which is often associated with inflammatory processes, potentially offering a better side-effect profile compared to non-selective NSAIDs.